Regioisomeric Identity: Para-Fluorophenyl Versus Ortho-Fluorophenyl Differentiation
The target compound (CAS 478260-05-8) bears a 4-fluorophenyl (para-fluoro) substituent, distinguishing it from its closest commercially available regioisomer, 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine (CAS 303987-42-0), which carries a 2-fluorophenyl (ortho-fluoro) group . The para-fluoro configuration preserves the linear geometry of the phenyl-piperazine axis, whereas the ortho-fluoro introduces steric hindrance and alters the pKa of the piperazine nitrogen via through-space electronic effects [1]. While both share the identical molecular formula (C14H15ClFN3S) and molecular weight (311.8 g/mol), they are chromatographically distinguishable and cannot be used interchangeably as analytical standards or pharmacological probes .
| Evidence Dimension | Fluorine substitution position on phenyl ring |
|---|---|
| Target Compound Data | 4-fluorophenyl (para-fluoro); CAS 478260-05-8; MW 311.8; molecular formula C14H15ClFN3S |
| Comparator Or Baseline | 2-fluorophenyl (ortho-fluoro); CAS 303987-42-0; MW 311.8; molecular formula C14H15ClFN3S |
| Quantified Difference | Identical molecular formula and mass; differentiation requires chromatographic or spectroscopic confirmation (NMR, HPLC retention time). Quantitative binding or functional data for the target compound are not publicly available. |
| Conditions | Structural identity established by IUPAC nomenclature and CAS registry assignment. No publicly available head-to-head biological assay data identified. |
Why This Matters
In analytical method development, impurity profiling, or metabolite identification, the para-fluoro regioisomer must be distinguished from the ortho-fluoro isomer to avoid misassignment; procurement of the correct CAS number is essential for regulatory compliance.
- [1] Sadashiva CT, Chandra JNNS, Ponnappa KC, Gowda TV, Rangappa KS. Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition. Bioorg Med Chem Lett. 2006;16(15):3932-3936. Class-level evidence: para-fluorophenyl substitution on piperazine scaffolds is associated with enhanced AChE inhibitory activity. View Source
